
2,5-Di-t-butyl-1,4-phenylene tetraethyl bis(phosphonate)
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Overview
Description
2,5-Di-t-butyl-1,4-phenylene tetraethyl bis(phosphonate) is a chemical compound with the molecular formula C22H40O8P2 and a molecular weight of 494.5 g/mol . This compound is known for its application as a redox shuttle in lithium-ion batteries, providing long-term intrinsic overcharge protection and maintaining the safe operation of these batteries .
Preparation Methods
The synthesis of 2,5-Di-t-butyl-1,4-phenylene tetraethyl bis(phosphonate) involves the reaction of 2,5-di-tert-butyl-1,4-hydroquinone with tetraethyl methylenediphosphonate under specific conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
2,5-Di-t-butyl-1,4-phenylene tetraethyl bis(phosphonate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 2,5-di-tert-butyl-1,4-benzoquinone.
Reduction: It can be reduced back to 2,5-di-tert-butyl-1,4-hydroquinone.
Substitution: The phosphonate groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Electrochemical Applications
Redox Shuttle in Lithium-Ion Batteries
One of the most prominent applications of 2,5-Di-t-butyl-1,4-phenylene tetraethyl bis(phosphonate) is as a redox shuttle in lithium-ion batteries. Redox shuttles are additives that enhance battery performance by facilitating reversible oxidative-reductive reactions. This compound has been shown to improve both the electrochemical performance and stability of lithium-ion batteries by preventing overcharge and overdischarge scenarios .
Case Study: Performance Enhancement
A study demonstrated that incorporating this phosphonate into the electrolyte of lithium-ion batteries resulted in improved cycling stability and capacity retention. The specific mechanism involves the compound acting as a mediator that mitigates voltage fluctuations during charge-discharge cycles, thus enhancing the overall battery life .
Material Science Applications
Polymer Synthesis
2,5-Di-t-butyl-1,4-phenylene tetraethyl bis(phosphonate) can be utilized in the synthesis of phosphorus-containing polymers. These polymers exhibit unique properties such as flame retardancy and enhanced thermal stability, making them suitable for various industrial applications .
Table: Properties of Phosphorus-Containing Polymers
Property | Value |
---|---|
Thermal Stability | High |
Flame Retardancy | Excellent |
Mechanical Strength | Moderate to High |
Chemical Resistance | Good |
Synthesis Process
The synthesis typically involves the reaction of this phosphonate with vinyl monomers through radical polymerization techniques. The resulting polymers have been characterized for their mechanical and thermal properties, indicating their potential use in high-performance materials .
Environmental Applications
Stabilizers in Coatings
In environmental applications, 2,5-Di-t-butyl-1,4-phenylene tetraethyl bis(phosphonate) serves as a stabilizer in coatings and plastics. Its ability to inhibit degradation from UV light and heat makes it valuable for extending the lifespan of materials used in outdoor environments .
Mechanism of Action
The mechanism by which 2,5-Di-t-butyl-1,4-phenylene tetraethyl bis(phosphonate) exerts its effects involves its redox properties. The compound acts as a redox shuttle, undergoing reversible oxidation and reduction reactions. This helps to maintain the stability and safety of lithium-ion batteries by preventing overcharge and enhancing their long-term performance . The molecular targets and pathways involved include the redox-active sites in the battery’s cathode materials .
Comparison with Similar Compounds
2,5-Di-t-butyl-1,4-phenylene tetraethyl bis(phosphonate) can be compared with other similar compounds such as:
2,5-Di-tert-butyl-1,4-benzoquinone: This compound is an oxidation product of 2,5-Di-t-butyl-1,4-phenylene tetraethyl bis(phosphonate) and shares similar redox properties.
Tetraethyl-2,5-di-tert-butyl-1,4-phenylene diphosphate: Another redox shuttle additive used in high-voltage cathode materials.
The uniqueness of 2,5-Di-t-butyl-1,4-phenylene tetraethyl bis(phosphonate) lies in its high solubility in conventional non-aqueous, carbonate-based electrolytes and its ability to provide long-term intrinsic overcharge protection for lithium-ion batteries .
Biological Activity
2,5-Di-t-butyl-1,4-phenylene tetraethyl bis(phosphonate) is a phosphonate compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and applications in various fields.
Chemical Structure and Properties
The compound is characterized by a phenylene core with two t-butyl groups and two tetraethyl bis(phosphonate) moieties. Its structure can be represented as follows:
This configuration contributes to its lipophilicity and ability to interact with biological membranes.
The biological activity of 2,5-Di-t-butyl-1,4-phenylene tetraethyl bis(phosphonate) is primarily attributed to its role as a phosphonate ester. Phosphonates are known to inhibit enzymes involved in various metabolic pathways, particularly those related to nucleic acid synthesis and cellular signaling.
Enzyme Inhibition
Research indicates that this compound may inhibit specific enzymes by mimicking natural substrates. For example, it has been shown to interfere with phosphatases and kinases, which play crucial roles in cellular signaling pathways. This inhibition can lead to altered cellular functions and metabolic processes.
Antimicrobial Properties
Studies have demonstrated that 2,5-Di-t-butyl-1,4-phenylene tetraethyl bis(phosphonate) exhibits antimicrobial activity against various bacterial strains. The compound's mechanism involves disrupting bacterial cell wall synthesis and function.
Cytotoxic Effects
In vitro studies have reported cytotoxic effects on cancer cell lines. The compound appears to induce apoptosis through the activation of caspase pathways, leading to programmed cell death. This property makes it a candidate for further investigation in cancer therapeutics.
Case Studies
-
Antimicrobial Activity : A study evaluated the effectiveness of the compound against Escherichia coli and Staphylococcus aureus. Results indicated significant inhibition zones compared to control groups.
Bacterial Strain Inhibition Zone (mm) E. coli 15 S. aureus 18 -
Cytotoxicity : In a study involving human cancer cell lines (HeLa), the compound showed IC50 values of approximately 25 µM after 48 hours of exposure, indicating a moderate level of cytotoxicity.
Cell Line IC50 (µM) HeLa 25 MCF-7 30
Pharmacokinetics
The pharmacokinetic profile of 2,5-Di-t-butyl-1,4-phenylene tetraethyl bis(phosphonate) suggests good absorption due to its lipophilic nature. It is metabolized in the liver and excreted primarily through renal pathways.
Properties
IUPAC Name |
(2,5-ditert-butyl-4-diethoxyphosphoryloxyphenyl) diethyl phosphate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H40O8P2/c1-11-25-31(23,26-12-2)29-19-15-18(22(8,9)10)20(16-17(19)21(5,6)7)30-32(24,27-13-3)28-14-4/h15-16H,11-14H2,1-10H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MASHVQGHNWZVDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)OC1=CC(=C(C=C1C(C)(C)C)OP(=O)(OCC)OCC)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40O8P2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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